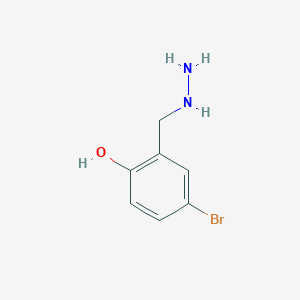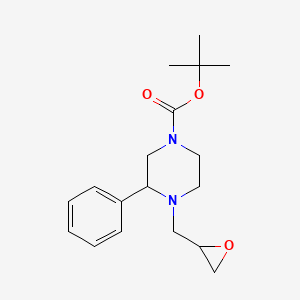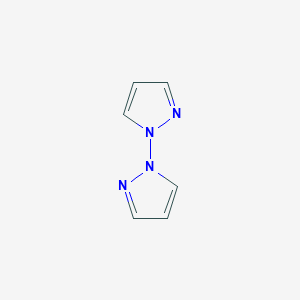
4-Bromo-2-(hydrazinylmethyl)phenol
Übersicht
Beschreibung
4-Bromo-2-(hydrazinylmethyl)phenol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a bromine atom at the 4th position and a hydrazinylmethyl group at the 2nd position .Chemical Reactions Analysis
Phenols, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Copper(II) Complexes
4-Bromo-2-(hydrazinylmethyl)phenol has been used in the synthesis of new phenoxo-bridged dicopper(II) complexes, which have been studied for their spectral, electrochemical, and magnetic properties. These complexes have shown distinct quasireversible redox peaks and exhibit antiferromagnetic interaction between the copper atoms. This kind of research contributes to our understanding of metal-ligand interactions and has potential applications in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Characterization and Crystal Structure Analysis
The compound 4-Bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, similar in structure to this compound, has been synthesized and characterized. Its crystal structure was determined, offering insights into molecular geometry, which can be essential for understanding reactivity and properties in various chemical applications (Khalaji et al., 2017).
Modeling of Copper Proteins
This compound-based ligands have been used to model the active site of type 3 copper proteins. These models help to understand the influence of different groups near the metal site on enzyme-like activities, like catecholase activity, which is significant in bioinorganic chemistry and enzymology (Merkel et al., 2005).
Synthesis and Structural Analysis of Metal Complexes
The reaction of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol with metals like copper and vanadium has led to the synthesis of complexes with unique geometric structures. These complexes have been characterized for their structural and thermal properties, contributing to inorganic chemistry and materials science research (Takjoo et al., 2013).
Development of Fluorescent Probes
This compound derivatives have been used in the design of fluorescent probes. Such probes can detect specific chemicals like hydrazine, which is crucial in environmental monitoring and biological applications. The development of such probes is significant in analytical chemistry (Zhu et al., 2019).
Urease Inhibitory Activity and Antioxidant Potential
Derivatives of this compound have shown considerable urease inhibitory activity, which is relevant in medicinal chemistry, particularly for developing treatments for diseases related to urease activity. They also exhibit antioxidant properties, indicating potential applications in pharmacology and biochemistry (Zulfiqar et al., 2020).
Magnetic and Electrochemiluminescence Properties
Trinuclear manganese clusters based on Schiff base ligands derived from this compound have been synthesized, displaying unique magnetic properties and intense electrochemiluminescence. These findings are significant in the field of materials science, particularly for the development of new luminescent materials (Zhang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(hydrazinylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-2-7(11)5(3-6)4-10-9/h1-3,10-11H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJODDSRAXUIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693251 | |
| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911430-99-4 | |
| Record name | 4-Bromo-2-(hydrazinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)


![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3058623.png)


![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)

